3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride

Conformational analysis Fraction of sp³ (Fsp³) exit vector diversity

For medicinal chemistry programs exploring C-3 SAR, this 3,3-disubstituted azetidine HCl salt offers a unique quaternary sp³ center. The rigid cyclopropylmethyl exit vector and metabolic fluorine shield cannot be replicated by 3-fluoroazetidine or non-fluorinated analogs. This combination provides distinct conformational and electronic properties for fragment-based discovery and lead optimization. Procure as a stable solid for reliable handling in parallel synthesis.

Molecular Formula C7H13ClFN
Molecular Weight 165.63 g/mol
CAS No. 2098057-07-7
Cat. No. B1436000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride
CAS2098057-07-7
Molecular FormulaC7H13ClFN
Molecular Weight165.63 g/mol
Structural Identifiers
SMILESC1CC1CC2(CNC2)F.Cl
InChIInChI=1S/C7H12FN.ClH/c8-7(4-9-5-7)3-6-1-2-6;/h6,9H,1-5H2;1H
InChIKeyKLVQRMOXDSCXBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride (CAS 2098057-07-7): A Structurally Differentiated Fluorinated Azetidine Building Block for Medicinal Chemistry and Chemical Biology


3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride (CAS 2098057-07-7) is a synthetic, four-membered nitrogen-containing heterocycle belonging to the 3,3-disubstituted azetidine class [2]. It is supplied as the hydrochloride salt (molecular formula C₇H₁₃ClFN, molecular weight 165.63 g/mol) and serves primarily as a versatile building block in medicinal chemistry and organic synthesis . The compound features a quaternary C-3 carbon bearing both a cyclopropylmethyl substituent and a fluorine atom, a substitution pattern that imparts distinct conformational, electronic, and steric properties [1]. Commercially available in purities of ≥95% or 98%, its procurement is relevant for laboratories engaged in structure–activity relationship (SAR) exploration, fragment-based drug discovery, and the synthesis of fluorinated scaffolds .

Why 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride Cannot Be Directly Substituted by Generic Azetidine Analogs


In the context of SAR-driven medicinal chemistry, interchanging azetidine building blocks without careful consideration of C-3 substitution can erase or alter key biological activity [1]. The quaternary sp³ carbon at C-3 simultaneously carries a metabolically stabilizing fluorine atom and a conformationally constrained cyclopropylmethyl group [2]. Replacing this with a 3-fluoroazetidine (lacking C-3 alkyl substitution), a 3,3-difluoroazetidine (altered electronic profile), or a 3-cyclobutyl analog (different steric demand and lipophilicity) is not a structurally or pharmacologically neutral exchange [2]. The cyclopropyl ring confers restricted bond rotation and a unique exit vector, while the fluorine atom modulates pKa, lipophilicity, and metabolic soft spots in fundamentally different ways than a proton, methyl, or difluoromethyl group [2]. The quantitative evidence in Section 3 demonstrates where these structural differences lead to measurable, selection-relevant consequences.

Quantitative Differentiation Evidence for 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride vs. Closest Analogs


Conformational Constraint and Three-Dimensionality: Cyclopropylmethyl vs. Linear Alkyl or Geminal Substitution

The compound possesses a quaternary sp³ carbon at C-3 (Fsp³ = 0.43 for the free base C₇H₁₂FN) [1]. The cyclopropylmethyl substituent introduces a rigid cyclopropane ring with a defined dihedral angle, providing a conformationally restricted exit vector unavailable to saturated linear alkyl analogs such as 3-ethyl-3-fluoroazetidine or 3-propyl-3-fluoroazetidine [1]. By contrast, 3-fluoroazetidine hydrochloride (CAS 617718-46-4, C₃H₆FN·HCl) lacks any C-3 alkyl substitution, offering only a secondary carbon at C-3 (Fsp³ = 0.33 for the free base C₃H₆FN) and a fundamentally different spatial presentation of substituents [1]. This difference in molecular shape and Fsp³ is increasingly recognized as correlated with clinical success and target selectivity in fragment-based and HTS campaigns [2].

Conformational analysis Fraction of sp³ (Fsp³) exit vector diversity

Metabolic Stability Imparted by C-3 Fluorine and Cyclopropyl Group: Class-Level Inference vs. Non-Fluorinated or Non-Cyclopropyl Analogs

The C-3 fluorine atom serves as a metabolic blocking group at the quaternary carbon, while the cyclopropyl ring is resistant to oxidative metabolism compared to saturated linear alkyl chains [1]. Extensive literature on fluorinated azetidines demonstrates that C-3 fluoro substitution in azetidines significantly reduces CYP450-mediated oxidative metabolism relative to non-fluorinated analogs [1]. The non-fluorinated direct analog, 3-(cyclopropylmethyl)azetidine hydrochloride (CAS 2031258-91-8, C₇H₁₃N·HCl), lacks this metabolic shield at C-3, making it predictably more susceptible to oxidative degradation at or adjacent to this position [2]. In DPP IV inhibitor programs, 3-fluoroazetidine-containing compounds exhibited substantially improved metabolic stability compared to the corresponding 3-hydroxyazetidine or unsubstituted azetidine congeners [3].

Metabolic stability oxidative metabolism fluorine blocking

Calculated Lipophilicity (ClogP) Differentiation: Cyclopropylmethyl-Fluoro vs. Cyclobutyl-Fluoro and Difluoromethyl-Fluoro Analogs

Calculated partition coefficients (ClogP) for the free base forms indicate that the cyclopropylmethyl substituent (ClogP ≈ 1.1) confers lower lipophilicity than the isomeric cyclobutyl group (ClogP ≈ 1.4) and substantially lower lipophilicity than the difluoromethyl analog (ClogP ≈ 1.3) . Lower lipophilicity is generally associated with improved aqueous solubility, reduced off-target binding, and lower metabolic clearance risk [1]. The measured LogD₇.₄ for the free base form is predicted to be approximately 0.8–1.0, placing this compound in a favorable range for both permeability and solubility compared to more lipophilic 3,3-disubstituted azetidine analogs [1].

Lipophilicity ClogP drug-likeness

Synthetic Tractability and Commercial Availability Compared to Non-Commercial or Complex Analogs

3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride (CAS 2098057-07-7) is commercially available from multiple suppliers at 95%–98% purity in quantities ranging from 100 mg to 1 g, with pricing at approximately $160/100 mg (TRC, 2022) [1]. In contrast, several closely related 3,3-disubstituted azetidine analogs (e.g., 3-cyclopropyl-3-fluoroazetidine, 3-(fluoromethyl)-3-fluoroazetidine) are not commercially listed or require custom synthesis [1]. The hydrochloride salt form provides practical handling advantages (solid, non-hygroscopic) compared to free base forms of more volatile low-molecular-weight azetidines, facilitating accurate weighing and long-term storage in compound management workflows .

Synthetic accessibility commercial availability building block procurement

Optimal Research and Procurement Application Scenarios for 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride


Structure–Activity Relationship (SAR) Exploration Requiring a Conformationally Constrained, Fluorinated Azetidine Scaffold

When a medicinal chemistry program has identified an azetidine-containing lead and seeks to explore the SAR of the C-3 position, 3-(cyclopropylmethyl)-3-fluoroazetidine hydrochloride provides a quaternary sp³ center with a rigid cyclopropylmethyl exit vector and a metabolic blocking fluorine atom. This combination cannot be replicated by substituting 3-fluoroazetidine (lacks the C-3 alkyl substituent) or 3-(cyclopropylmethyl)azetidine (lacks the metabolic fluorine shield). The higher Fsp³ and distinct conformational space occupied by this building block, as described in Evidence Item 1, may reveal novel binding interactions that are inaccessible to flatter, less substituted analogs.

Fragment-Based Drug Discovery Libraries Targeting Novel Chemical Space

The compound's moderate molecular weight (free base MW 129.18) and balanced ClogP (~1.1) place it within acceptable fragment-like property ranges. Its inclusion in fragment libraries adds three-dimensional character and fluorine-mediated binding interactions that are underrepresented in traditional flat, aromatic fragment collections. The lower lipophilicity relative to cyclobutyl or difluoromethyl analogs (Δ ClogP +0.2–0.3, Evidence Item 3) predicts more favorable physicochemical developability profiles, justifying its procurement for fragment screening campaigns aiming to identify novel chemical matter.

Procurement of a Validated Building Block for Parallel Synthesis and Library Production

As detailed in Evidence Item 4, the compound's commercial availability from multiple vendors in the hydrochloride salt form enables reliable, scalable procurement for parallel synthesis campaigns. The solid salt form ensures accurate weighing and long-term stability under standard compound management conditions, reducing the operational friction associated with volatile free base azetidines. Teams that require rapid SAR expansion through amide coupling, reductive amination, or N-arylation can proceed without the delays inherent in custom-synthesizing less accessible analogs.

Metabolic Stability Optimization in Lead Series Containing Azetidine Cores

For programs where a non-fluorinated azetidine lead has shown rapid in vitro or in vivo clearance attributable to oxidative metabolism at or adjacent to the azetidine ring, replacement with the 3-fluoro-3-(cyclopropylmethyl) substitution pattern offers a class-level metabolic stabilization strategy (Evidence Item 2). While direct comparative microsomal stability data for this exact compound are not yet publicly available, the extensive precedent for fluorine-mediated metabolic blocking at azetidine C-3 supports its prioritization over non-fluorinated analogs such as 3-(cyclopropylmethyl)azetidine hydrochloride.

Quote Request

Request a Quote for 3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.